4-bromo-2-[(E)-(phenylimino)methyl]phenol
Overview
Description
4-Bromo-2-[(E)-(phenylimino)methyl]phenol is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is a derivative of phenol, featuring a bromine atom at the 4-position and a phenylimino group at the 2-position. It is known for its thermochromic properties, which means it can change color with temperature variations .
Preparation Methods
4-Bromo-2-[(E)-(phenylimino)methyl]phenol can be synthesized through the direct condensation of 5-bromosalicylaldehyde and aniline in ethanol. The reaction involves dissolving 0.005 mol of each reactant (1.000 g of 5-bromosalicylaldehyde and 0.466 g of aniline) separately in ethanol (25 ml each). The solutions are then mixed and allowed to react, forming the desired product . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-[(E)-(phenylimino)methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(E)-(phenylimino)methyl]phenol involves its ability to form intramolecular hydrogen bonds between the phenol OH group and the imine N atom, creating a stable S(6) ring structure. This intramolecular interaction is crucial for its thermochromic properties. The compound’s molecular targets and pathways are still under investigation, but its ability to undergo keto-enol tautomerism is believed to play a significant role in its biological activities .
Comparison with Similar Compounds
4-Bromo-2-[(E)-(phenylimino)methyl]phenol can be compared with other N-salicylideneaniline derivatives, which also exhibit thermochromic and photochromic properties. Similar compounds include:
2-Hydroxy-1-naphthaldehyde aniline: Known for its photochromic properties.
5-Chlorosalicylaldehyde aniline: Exhibits similar thermochromic behavior.
2-Hydroxy-5-methylbenzaldehyde aniline: Another derivative with notable chromic properties.
What sets this compound apart is its unique bromine substitution, which influences its electronic properties and enhances its thermochromic behavior .
Properties
IUPAC Name |
4-bromo-2-(phenyliminomethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNXKBHOIRKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419868 | |
Record name | NSC201830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15597-75-8 | |
Record name | NSC201830 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC201830 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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